molecular formula C12H19NO2 B1456898 Methyl 4-aminoadamantane-1-carboxylate CAS No. 865980-54-7

Methyl 4-aminoadamantane-1-carboxylate

Cat. No. B1456898
CAS RN: 865980-54-7
M. Wt: 209.28 g/mol
InChI Key: IXBLQWDWMIYKKE-UHFFFAOYSA-N
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Description

“Methyl 4-aminoadamantane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO2. It is also known as memantine, which is a low-affinity noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound does not have a linear structure formula . More specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound is very slightly soluble (0.86 g/L) at 25 ºC . It has a density of 1.166±0.06 g/cm3 at 20 ºC 760 Torr . The compound does not have a boiling point .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-aminoadamantane-1-carboxylate: plays a significant role in medicinal chemistry due to its adamantane structure, which is known for its bioactive properties. This compound can be used as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its unique cage-like structure allows it to cross the blood-brain barrier, making it valuable for designing drugs aimed at treating central nervous system ailments .

Catalyst Development

In the field of catalyst development, Methyl 4-aminoadamantane-1-carboxylate serves as a scaffold for creating novel catalysts. The stability and rigidity of the adamantane core provide an excellent platform for developing catalysts that can facilitate a wide range of chemical reactions, including those that are challenging to catalyze under normal conditions .

Nanomaterials

The application of Methyl 4-aminoadamantane-1-carboxylate extends to the development of nanomaterials. Its robust structure is ideal for constructing nanoscale materials that can be used in various high-tech applications, from electronics to drug delivery systems. Researchers are exploring its use in creating nanodiamonds and diamondoids, which have potential uses in quantum computing and other advanced technologies .

Drug Delivery Systems

Adamantane derivatives, including Methyl 4-aminoadamantane-1-carboxylate , are being investigated for their potential in drug delivery systems. Their ability to enhance the solubility and stability of drugs makes them suitable candidates for designing more efficient drug delivery mechanisms, such as liposomes and dendrimers, which can target specific cells or tissues .

Surface Recognition

The compound’s unique structure also has implications in surface recognition studies. It can be used to modify surfaces at the molecular level, allowing for the creation of highly specific sensors and diagnostic tools. This application is particularly relevant in the development of biosensors that can detect minute quantities of biological markers .

Polymerization Reactions

Methyl 4-aminoadamantane-1-carboxylate: is a valuable monomer for polymerization reactions. Its incorporation into polymers can lead to materials with enhanced thermal stability and unique mechanical properties. These polymers have potential applications in high-performance materials that require resistance to extreme temperatures and pressures .

Safety and Hazards

“Methyl 4-aminoadamantane-1-carboxylate” is classified as a warning signal word . The compound has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound does not have a UN number . It is recommended to handle the compound under an inert gas and protect it from moisture .

properties

IUPAC Name

methyl 4-aminoadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLQWDWMIYKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminoadamantane-1-carboxylate

Synthesis routes and methods I

Procedure details

5 g of 4-oxoadamantane-1-carboxylic acid methyl ester are placed in 26 ml of methanol under nitrogen. 86 ml of a 7N solution of ammonia in methanol are added. The reaction medium is stirred for 18 h, 4 g of sodium borohydride are then added at 0° C. and the reaction medium is stirred for a further 3 h. After concentrating to dryness under reduced pressure and adding water and ethyl acetate, the aqueous phase is extracted three times in ethyl acetate. The organic phases are combined, dried over magnesium sulphate and concentrated to dryness. The crude product obtained is chromatographed on silica gel, elution being carried out with a gradient of heptane/acetone/methanol/NH4OH solvent from 1/0/0 to 4/5/1/0.1. 1.5 g of 4-aminoadamantane-1-carboxylic acid methyl ester are obtained in the form of a mixture of cis/trans (1/3) isomers.
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5 g
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4 g
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26 mL
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Synthesis routes and methods II

Procedure details

4-Oxo-adamantane-1-carboxylic acid methyl ester (6.5 g, 31.2 mmol) (prepared following J. Org. Chem. 1983, 48, 1101) was dissolved in MeOH (75 ml). To this solution was added 10% Pd—C (1 g) followed by ammonium formate (10 g, 158 mmol). The reaction mixture was heated under reflux for 1 h after which it was cooled to ambient temperature and filtered through hyflo bed. The clear filtrate was concentrated under reduced pressure, and the residue was diluted with water and extracted with EtOAc. The aqueous layer was separated, basified with 10% NaOH solution and extracted with EtOAc. The combined organic layer was dried over anhydrous sodium sulphate and solvent removed under reduced pressure to give 4-aminoadamantane-1-carboxylic acid methyl ester (5 g, 77%). LC-MS (m/z): 210 (M+1). 1H NMR (300 MHz, DMSO-d6): δ 3.6 (s, 3H), 3.2 (d, 1H), 1.4-2.2 (13H, m).
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6.5 g
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75 mL
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10 g
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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